molecular formula C25H22ClN7O2 B6567301 5-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide CAS No. 1007173-37-6

5-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide

Cat. No. B6567301
CAS RN: 1007173-37-6
M. Wt: 487.9 g/mol
InChI Key: ORYKMBHXDSWPLQ-UHFFFAOYSA-N
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Description

5-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide is a useful research compound. Its molecular formula is C25H22ClN7O2 and its molecular weight is 487.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide is 487.1523507 g/mol and the complexity rating of the compound is 747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Dishevelled 1 (DVL1) protein , an important player in the WNT/β-catenin pathway . This pathway regulates a vast number of cellular functions, and its dysregulation is correlated with the development of cancer .

Mode of Action

The compound interacts with the DVL1 protein via a shared PDZ domain . It shows selective inhibition of DVL1 binding . This interaction disrupts the normal functioning of the WNT/β-catenin pathway, leading to changes in cellular functions .

Biochemical Pathways

The affected pathway is the WNT/β-catenin pathway . This pathway is crucial for various cellular functions, including cell growth, differentiation, and survival . By inhibiting DVL1, the compound disrupts this pathway, leading to downstream effects that can include the inhibition of cell growth .

Pharmacokinetics

The compound’s efficacy in inhibiting dvl1 suggests that it has sufficient bioavailability to interact with its target .

Result of Action

The compound’s action results in the inhibition of DVL1, disrupting the WNT/β-catenin pathway . This disruption can lead to the inhibition of cell growth, potentially making the compound useful in the treatment of cancers where this pathway is dysregulated .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with DVL1 . .

properties

IUPAC Name

5-chloro-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN7O2/c1-14-6-5-7-20(16(14)3)32-23-19(12-29-32)24(28-13-27-23)33-22(10-15(2)31-33)30-25(34)18-11-17(26)8-9-21(18)35-4/h5-13H,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYKMBHXDSWPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=CC(=C5)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide

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